molecular formula C18H19N5OS B15100738 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide

Katalognummer: B15100738
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: TVRMTCUASKFOPB-FYJGNVAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid [1-pyridin-4-yl-eth-(Z)-ylidene]-hydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoimidazole moiety linked to a pyridine ring through a hydrazide linkage, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid [1-pyridin-4-yl-eth-(Z)-ylidene]-hydrazide typically involves multiple steps, starting with the preparation of the benzoimidazole and pyridine derivatives. The benzoimidazole derivative can be synthesized through the condensation of o-phenylenediamine with ethyl acetoacetate under acidic conditions. The pyridine derivative is prepared by reacting 4-pyridinecarboxaldehyde with hydrazine hydrate to form the hydrazone. These intermediates are then coupled under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid [1-pyridin-4-yl-eth-(Z)-ylidene]-hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Wissenschaftliche Forschungsanwendungen

(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid [1-pyridin-4-yl-eth-(Z)-ylidene]-hydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Wirkmechanismus

The mechanism of action of (1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid [1-pyridin-4-yl-eth-(Z)-ylidene]-hydrazide involves its interaction with specific molecular targets and pathways. The benzoimidazole moiety can interact with enzymes and receptors, modulating their activity. The hydrazide linkage may facilitate the formation of reactive intermediates that can interact with cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid: Lacks the pyridine-hydrazide moiety.

    [1-pyridin-4-yl-eth-(Z)-ylidene]-hydrazide: Lacks the benzoimidazole moiety.

Uniqueness

The unique combination of the benzoimidazole and pyridine-hydrazide moieties in (1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid [1-pyridin-4-yl-eth-(Z)-ylidene]-hydrazide imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C18H19N5OS

Molekulargewicht

353.4 g/mol

IUPAC-Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide

InChI

InChI=1S/C18H19N5OS/c1-3-23-16-7-5-4-6-15(16)20-18(23)25-12-17(24)22-21-13(2)14-8-10-19-11-9-14/h4-11H,3,12H2,1-2H3,(H,22,24)/b21-13+

InChI-Schlüssel

TVRMTCUASKFOPB-FYJGNVAPSA-N

Isomerische SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C(\C)/C3=CC=NC=C3

Kanonische SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=C(C)C3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.